Superior In Silico Binding Affinity to Aurora A Kinase Compared to the Clinical Inhibitor Alisertib
In a virtual drug screening campaign of over 48,000 natural compounds against Aurora A kinase (AURKA), deschlorothricin (DCCT) demonstrated a more favorable predicted binding free energy than the approved AURKA inhibitor alisertib. This indicates a superior fit within the ATP-binding pocket at the atomic level [1].
| Evidence Dimension | Predicted binding free energy (ΔG_bind) to AURKA |
|---|---|
| Target Compound Data | -12.25 kcal/mol |
| Comparator Or Baseline | Alisertib: -11.25 kcal/mol |
| Quantified Difference | ΔΔG = 1.0 kcal/mol (more favorable for deschlorothricin) |
| Conditions | In silico molecular docking; compound library of >48,000 natural products; target protein AURKA. |
Why This Matters
Higher in silico binding affinity is a critical early-stage selection criterion for hit compounds, as it predicts stronger target engagement and offers a differentiated chemical starting point for medicinal chemistry optimization over existing clinical leads.
- [1] Özenver, N., Abdelfatah, S., Klinger, A., Fleischer, E., & Efferth, T. (2020). Identification and characterization of deschloro-chlorothricin obtained from a large natural product library targeting aurora A kinase in multiple myeloma. Investigational New Drugs, 39(2), 348-361. View Source
